molecular formula C7H14N4 B13644941 (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine

(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B13644941
M. Wt: 154.21 g/mol
InChI Key: DWUVMFMHWQGBIL-UHFFFAOYSA-N
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Description

(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propylamine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its efficacy in these roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(2-methyl-5-propyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C7H14N4/c1-3-4-6-9-7(5-8)11(2)10-6/h3-5,8H2,1-2H3

InChI Key

DWUVMFMHWQGBIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)CN)C

Origin of Product

United States

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